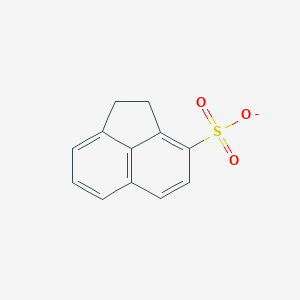
1,2-Dihydroacenaphthylene-3-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,2-Dihydroacénaphtylène-3-sulfonate est un dérivé de l'acénaphtène, un hydrocarbure aromatique polycyclique
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 1,2-Dihydroacénaphtylène-3-sulfonate implique généralement la sulfonation de l'acénaphtène. Ce processus peut être réalisé en utilisant le trioxyde de soufre ou l'acide chlorosulfonique comme agents sulfonants. La réaction est généralement conduite sous des conditions de température contrôlées pour assurer la formation sélective du dérivé sulfonate.
Méthodes de production industrielle
La production industrielle du 1,2-Dihydroacénaphtylène-3-sulfonate suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des paramètres de réaction pour obtenir des rendements et une pureté élevés. La réaction de sulfonation est suivie d'étapes de purification telles que la cristallisation ou la distillation pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
Le 1,2-Dihydroacénaphtylène-3-sulfonate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des acides sulfoniques ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfonate en d'autres groupes fonctionnels.
Substitution : Le groupe sulfonate peut être substitué par d'autres groupes dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution nécessitent souvent des catalyseurs ou des solvants spécifiques pour se dérouler efficacement.
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides sulfoniques, tandis que la réduction peut produire des alcools ou d'autres formes réduites.
4. Applications de la recherche scientifique
Le 1,2-Dihydroacénaphtylène-3-sulfonate a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Biologie : Les dérivés du composé sont étudiés pour leurs activités biologiques potentielles.
Médecine : Des recherches sont en cours pour explorer son potentiel comme intermédiaire pharmaceutique.
Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action du 1,2-Dihydroacénaphtylène-3-sulfonate implique son interaction avec des cibles moléculaires spécifiques. Le groupe sulfonate peut participer à diverses réactions chimiques, influençant la réactivité du composé et ses interactions avec d'autres molécules. Les voies et les cibles exactes dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Applications De Recherche Scientifique
1,2-Dihydroacenaphthylene-3-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Dihydroacenaphthylene-3-sulfonate involves its interaction with specific molecular targets. The sulfonate group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
Acénaphtène : Le composé parent du 1,2-Dihydroacénaphtylène-3-sulfonate.
Acénaphtylène : Un autre dérivé de l'acénaphtène avec des groupes fonctionnels différents.
Naphtalène : Un hydrocarbure aromatique polycyclique structurellement apparenté.
Unicité
Le 1,2-Dihydroacénaphtylène-3-sulfonate est unique en raison de la présence du groupe sulfonate, qui confère des propriétés chimiques et une réactivité distinctes. Cela le rend précieux pour des applications spécifiques où d'autres composés similaires peuvent ne pas convenir.
Propriétés
Formule moléculaire |
C12H9O3S- |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
1,2-dihydroacenaphthylene-3-sulfonate |
InChI |
InChI=1S/C12H10O3S/c13-16(14,15)11-7-5-9-3-1-2-8-4-6-10(11)12(8)9/h1-3,5,7H,4,6H2,(H,13,14,15)/p-1 |
Clé InChI |
SONPAJLACPWVKT-UHFFFAOYSA-M |
SMILES canonique |
C1CC2=C(C=CC3=C2C1=CC=C3)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B11706711.png)
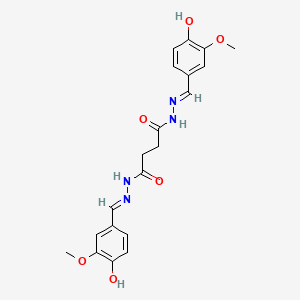
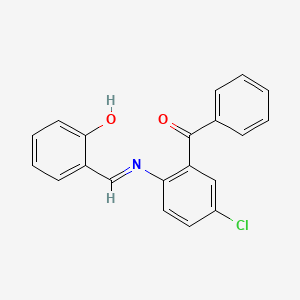
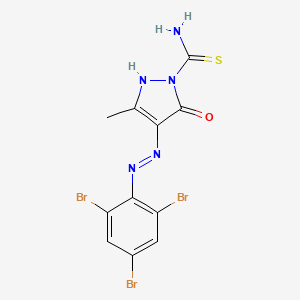
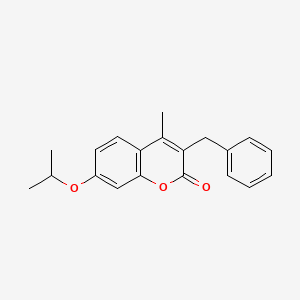
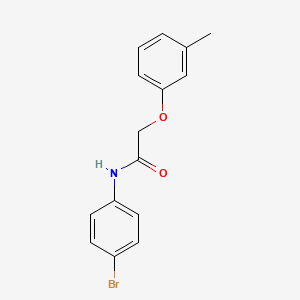
![2-bromo-N-[2,2,2-trichloro-1-({[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B11706754.png)
![(2E)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B11706768.png)
![(2E)-2-[1-(2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11706771.png)
![2-[4-(propan-2-yl)phenoxy]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B11706776.png)
![(4E)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706781.png)

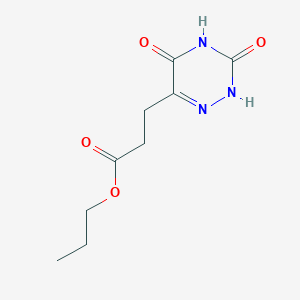
![5-[(4-Ethoxyphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11706793.png)
